molecular formula C14H26N2O4 B12995428 2-((2-((2-(tert-Butoxy)-2-oxoethyl)amino)cyclohexyl)amino)aceticacid

2-((2-((2-(tert-Butoxy)-2-oxoethyl)amino)cyclohexyl)amino)aceticacid

Cat. No.: B12995428
M. Wt: 286.37 g/mol
InChI Key: NWVBCYPYXRJJHD-UHFFFAOYSA-N
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Description

2-((2-((2-(tert-Butoxy)-2-oxoethyl)amino)cyclohexyl)amino)acetic acid is a complex organic compound that features a tert-butoxy group, a cyclohexyl ring, and an amino acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-((2-(tert-Butoxy)-2-oxoethyl)amino)cyclohexyl)amino)acetic acid typically involves multiple steps. One common method starts with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The cyclohexylamine is then reacted with tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine to form the Boc-protected intermediate. This intermediate is then coupled with 2-oxoethylamine under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-((2-((2-(tert-Butoxy)-2-oxoethyl)amino)cyclohexyl)amino)acetic acid can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

2-((2-((2-(tert-Butoxy)-2-oxoethyl)amino)cyclohexyl)amino)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of new materials with specific properties such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((2-((2-(tert-Butoxy)-2-oxoethyl)amino)cyclohexyl)amino)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-((tert-Butoxycarbonyl)amino)-2-(1-methoxycyclopentyl)acetic acid
  • 2-((tert-Butoxycarbonyl)amino)-2-(1-hydroxycyclobutyl)acetic acid
  • 2-((tert-Butoxycarbonyl)amino)-2-(4-methylcyclohexyl)acetic acid

Uniqueness

2-((2-((2-(tert-Butoxy)-2-oxoethyl)amino)cyclohexyl)amino)acetic acid is unique due to its specific combination of functional groups and structural features. The presence of the tert-butoxy group provides steric protection, while the cyclohexyl ring offers rigidity and stability. This combination makes it a valuable intermediate in the synthesis of complex molecules and materials.

Properties

Molecular Formula

C14H26N2O4

Molecular Weight

286.37 g/mol

IUPAC Name

2-[[2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]cyclohexyl]amino]acetic acid

InChI

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(19)9-16-11-7-5-4-6-10(11)15-8-12(17)18/h10-11,15-16H,4-9H2,1-3H3,(H,17,18)

InChI Key

NWVBCYPYXRJJHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC1CCCCC1NCC(=O)O

Origin of Product

United States

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